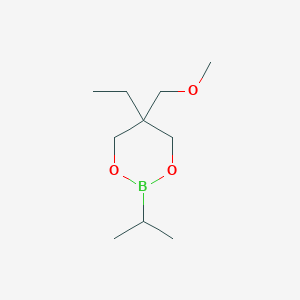
5-Ethyl-5-(methoxymethyl)-2-(propan-2-yl)-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-5-(methoxymethyl)-2-(propan-2-yl)-1,3,2-dioxaborinane is a boron-containing organic compound. Compounds containing boron are known for their unique chemical properties and are widely used in various fields such as organic synthesis, materials science, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(methoxymethyl)-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronates with appropriate alcohols or diols under controlled conditions. The reaction may require catalysts such as palladium or other transition metals to facilitate the formation of the boron-oxygen bonds.
Industrial Production Methods
Industrial production methods for boron-containing compounds often involve large-scale reactions using similar synthetic routes. The process may include steps such as purification, crystallization, and distillation to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of boronic acids or other oxidized products.
Reduction: Reduction reactions may convert the compound into boron hydrides or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may produce boron hydrides.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 5-Ethyl-5-(methoxymethyl)-2-(propan-2-yl)-1,3,2-dioxaborinane can be used as a building block for the synthesis of more complex molecules. Its unique boron-containing structure makes it valuable for creating boron-based materials and catalysts.
Biology and Medicine
Boron-containing compounds have shown potential in medicinal chemistry, particularly in the development of boron neutron capture therapy (BNCT) for cancer treatment. The compound may also be explored for its biological activity and potential therapeutic applications.
Industry
In the industrial sector, boron-containing compounds are used in the production of advanced materials, such as boron-doped semiconductors and boron-containing polymers. These materials have applications in electronics, aerospace, and other high-tech industries.
Mécanisme D'action
The mechanism of action of 5-Ethyl-5-(methoxymethyl)-2-(propan-2-yl)-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron atom. Boron can form stable covalent bonds with oxygen, nitrogen, and other elements, allowing the compound to participate in various chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in catalysis or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boronic Acids: Compounds containing a boron-oxygen double bond.
Boranes: Compounds containing boron-hydrogen bonds.
Borates: Compounds containing boron-oxygen bonds in a tetrahedral structure.
Uniqueness
5-Ethyl-5-(methoxymethyl)-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to its specific structure, which includes both boron and oxygen atoms in a cyclic arrangement. This structure imparts unique chemical properties, making it valuable for specific applications in synthesis, materials science, and medicine.
Propriétés
Numéro CAS |
89561-51-3 |
|---|---|
Formule moléculaire |
C10H21BO3 |
Poids moléculaire |
200.09 g/mol |
Nom IUPAC |
5-ethyl-5-(methoxymethyl)-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H21BO3/c1-5-10(6-12-4)7-13-11(9(2)3)14-8-10/h9H,5-8H2,1-4H3 |
Clé InChI |
GFHBYCIESRLQEA-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CO1)(CC)COC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene](/img/structure/B14401782.png)
![Ethyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate](/img/structure/B14401787.png)
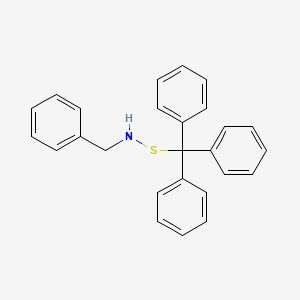
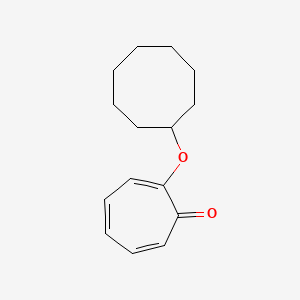
![5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid](/img/structure/B14401803.png)
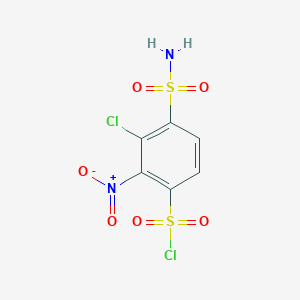



![Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane](/img/structure/B14401824.png)

![2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine](/img/structure/B14401837.png)
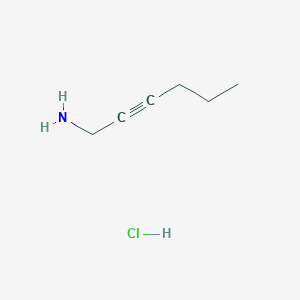
![[2-(Benzyloxy)ethoxy]benzene](/img/structure/B14401851.png)
